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Bicyclo[3.2.1]octane-2,2-diol

Cat. No.: B12089325
CAS No.: 253875-88-6
M. Wt: 142.20 g/mol
InChI Key: XARWQKZGAISNQF-UHFFFAOYSA-N
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Description

Significance of Bicyclo[3.2.1]octane Scaffolds in Synthetic Chemistry

The bicyclo[3.2.1]octane skeleton is a core structural component in a wide array of biologically active natural products, including various sesquiterpenes, diterpenes, and alkaloids. dicp.ac.cnmdpi.comvulcanchem.comresearchgate.net Its rigid, three-dimensional structure provides a unique scaffold that is of significant interest in medicinal chemistry and drug discovery. The development of synthetic methods to construct and functionalize this bicyclic system is a key area of research, enabling access to complex molecular architectures for the synthesis of natural products and their analogues. mdpi.comresearchgate.net The strategic importance of this scaffold lies in its ability to present functional groups in a well-defined spatial arrangement, which is crucial for molecular recognition and biological activity.

Research Context and Scope for Bicyclo[3.2.1]octane-2,2-diol

This compound is a geminal diol, a class of organic compounds characterized by two hydroxyl groups attached to the same carbon atom. Geminal diols are often in a reversible equilibrium with their corresponding ketone or aldehyde and water. In the case of this compound, it exists in equilibrium with Bicyclo[3.2.1]octan-2-one and water.

The stability of geminal diols is influenced by the electronic nature of the substituents on the carbonyl carbon. While most simple ketones favor the carbonyl form in aqueous solutions, the presence of electron-withdrawing groups can stabilize the geminal diol. Research into this compound is therefore intrinsically linked to the study of its ketone precursor, Bicyclo[3.2.1]octan-2-one.

The primary research context for this compound involves its potential formation as a transient intermediate in reactions involving Bicyclo[3.2.1]octan-2-one in aqueous or protic environments. While the diol itself may not be readily isolated due to this equilibrium, understanding its formation and stability is relevant for controlling the outcomes of reactions involving the parent ketone.

Detailed research findings directly on the isolation and characterization of this compound are limited in the available scientific literature, likely due to its transient nature. However, its existence as a chemical entity is confirmed by its registration under CAS number 253875-88-6. echemi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B12089325 Bicyclo[3.2.1]octane-2,2-diol CAS No. 253875-88-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

253875-88-6

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

bicyclo[3.2.1]octane-2,2-diol

InChI

InChI=1S/C8H14O2/c9-8(10)4-3-6-1-2-7(8)5-6/h6-7,9-10H,1-5H2

InChI Key

XARWQKZGAISNQF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CCC2(O)O

Origin of Product

United States

Synthetic Methodologies for Bicyclo 3.2.1 Octane 2,2 Diol and Its Precursors

Strategies Based on Cycloaddition Reactions

Cycloaddition reactions represent a powerful and atom-economical tool for the formation of cyclic and bicyclic systems. In the context of the bicyclo[3.2.1]octane skeleton, various cycloaddition strategies, including the Diels-Alder reaction and other intramolecular processes, are employed to build the characteristic bridged structure.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone in the synthesis of six-membered rings and has been adapted for the construction of the bicyclo[3.2.1]octane framework. This strategy often involves the reaction of a diene and a dienophile to form a cyclohexene (B86901) ring, which is then elaborated to the final bicyclic system. For instance, a scandium-catalyzed Diels-Alder reaction has been integrated into a one-pot process to construct highly functionalized bicyclo[3.2.1]octanes. In some approaches, the Diels-Alder reaction product is a key intermediate that undergoes further transformations, such as intramolecular oxidative cyclization, to yield the target scaffold.

Challenges in these reactions can include potential side reactions like polymerization of the diene, hetero-Diels-Alder reactions of enones in the presence of Lewis acids, and the formation of multiple products. A notable example involves the reaction of an α,β-unsaturated ketone with trimethylsilyl chloride (TMSCl) to form a trimethylsilylether derivative, which then undergoes an intramolecular Diels-Alder reaction to create the bicyclo[3.2.1]octane system. mdpi.com

Table 1: Examples of Diels-Alder Reactions in Bicyclo[3.2.1]octane Synthesis

Diene/Precursor Dienophile/Partner Conditions Product Type Yield Reference
Diene intermediate (from allylic alcohol) Enone Scandium catalyst, I2, DMSO Functionalized bicyclo[3.2.1]octane Moderate

Intramolecular cycloadditions are highly effective for creating complex polycyclic systems, as they tether the reacting partners, often leading to high regio- and stereoselectivity.

One prominent strategy is the intramolecular Diels-Alder (IMDA) reaction. A synthetic route starting from the commercially available monoterpene (R)-carvone utilizes an IMDA reaction of a 5-vinyl-1,3-cyclohexadiene intermediate as a key step. nih.govmdpi.com Heating this intermediate in a sealed tube yields a tricyclo[3.2.1.0²⁷]oct-3-ene system, which can be further transformed into the desired bicyclo[3.2.1]octane framework through cyclopropane (B1198618) ring opening. nih.gov

Intramolecular [3+2] cycloadditions also provide a powerful route. A regio- and diastereoselective strategy has been developed using an intramolecular 1,3-dipolar nitrone cycloaddition. rsc.orgnih.gov This method involves the reaction of readily accessible vinylogous carbonates with N-substituted hydroxylamine hydrochlorides to generate nitrones in situ. rsc.orgnih.gov These intermediates then undergo cycloaddition to form complex bicyclo[3.2.1]octane scaffolds containing a bridgehead carbon, often in excellent yields and under catalyst-free conditions. rsc.orgnih.gov Another approach uses an intramolecular [3+2] cycloaddition between a nitrile oxide and an olefin to construct the bicyclic system. thieme-connect.com

Intramolecular [2+2] photocycloadditions offer another distinct pathway. Irradiation of enol acetates derived from 4-prop-2-enylcyclopentane-1,3-diones leads to regioselective intramolecular [2+2] cycloaddition. rsc.org This process forms 6-acetoxytricyclo[3.2.1.0³⁶]octan-2-ones in high yields, which can then be fragmented to provide access to a range of substituted bicyclo[3.2.1]octane ring systems. rsc.org

Higher-order cycloadditions, which involve more than six π-electrons, are advanced and efficient methods for constructing larger ring systems and complex bicyclic frameworks. The first catalytic stereoselective intermolecular [6+4] cycloaddition has been described as a powerful tool for accessing bicyclo[3.2.1]octane systems. mdpi.com This organocatalytic approach paves the way for further development in the asymmetric synthesis of these bicyclic structures. mdpi.com Similarly, [5+2] cycloadditions utilizing oxidopyrylium ylides have been reported as a means to access related bicyclic frameworks. researchgate.net

Rearrangement Reactions in Bicyclo[3.2.1]octane-2,2-diol Synthesis

Skeletal rearrangements provide an alternative and powerful approach to the bicyclo[3.2.1]octane core, often by transforming more readily available bicyclic systems into the desired framework through bond migration.

Ring expansion reactions are a common strategy, typically starting with a bicyclo[2.2.1]heptane (norbornane) derivative. For example, substituted norbornadienes can be converted into the 2-azabicyclo[3.2.1]octadiene system via a reaction with toluenesulfonyl azide. nih.govnih.gov This process is believed to proceed through an initial cycloaddition, loss of nitrogen to form an aziridine, ring-opening, and a subsequent Cope rearrangement to yield the expanded bicyclo[3.2.1]octane skeleton. nih.govrsc.org

Another method involves the rhodium-catalyzed rearrangement of bicyclic α-diazo-β-hydroxyketones. polyu.edu.hk This reaction proceeds via a 1,2-alkyl migration, which can selectively produce bridged bicyclic compounds like bicyclo[3.2.1]octanediones. polyu.edu.hk This represents a general method for synthesizing a range of bridged bicyclic frameworks that are precursors for natural product synthesis. polyu.edu.hk Additionally, aminyl radicals generated from azanorbornane systems can undergo regioselective rearrangement to form diazabicyclo[3.2.1]octene systems. us.es

Table 2: Ring Expansion Strategies for Bicyclo[3.2.1]octane Core Synthesis

Starting Material Reagents/Conditions Rearrangement Type Product Core Reference
Substituted norbornadiene Toluenesulfonyl azide Cycloaddition/Cope Rearrangement 2-Azabicyclo[3.2.1]octadiene nih.govnih.gov
Bicyclic α-diazo-β-hydroxyketone Rhodium catalyst 1,2-Alkyl Migration Bicyclo[3.2.1]octanedione polyu.edu.hk

The semipinacol rearrangement is a specific type of reaction involving the migration of a carbon or hydrogen atom to an adjacent electron-deficient oxygen center. This strategy has been ingeniously applied to the synthesis of the 6-azabicyclo[3.2.1]octane ring system. acs.orgfigshare.com The process begins with cis-fused β-lactam diols, which are prepared through a sequence including carbamoyl radical cyclization and dihydroxylation. acs.orgscispace.com

These diols, when treated to form a cyclic phosphorane or sulfite intermediate, undergo a semipinacol rearrangement. acs.orgfigshare.com A key feature of this transformation is the exclusive migration of the N-acyl group of the β-lactam ring. acs.orgscispace.com This rearrangement results in the formation of a keto-bridged bicyclic amide, specifically a 7,8-dioxo-6-azabicyclo[3.2.1]octane derivative, providing a novel entry into this important heterocyclic scaffold. scispace.com

Cyclopropane Ring-Opening Rearrangements for Bicyclo[3.2.1]octane Framework

A powerful strategy for the construction of the bicyclo[3.2.1]octane skeleton involves the rearrangement of tricyclic systems containing a cyclopropane ring. This approach leverages the inherent ring strain of the cyclopropyl (B3062369) group to drive the formation of the more stable bicyclo[3.2.1]octane core.

One notable example of this methodology is the samarium(II) iodide-mediated reductive cleavage of a tricyclo[3.2.1.02,7]octan-3-one intermediate. mdpi.comnih.gov This tricyclic precursor can be synthesized from commercially available carvone through a sequence involving an intramolecular Diels-Alder reaction. mdpi.comnih.gov The subsequent cyclopropane ring opening proceeds with high regioselectivity, cleanly affording the bicyclo[3.2.1]octane ring system. mdpi.com The reaction is typically carried out in a mixed solvent system, such as THF and tert-butanol, at low temperatures. mdpi.com

Another approach involves the acid-catalyzed opening of the cyclopropane ring in the presence of a nucleophile. For instance, treatment of a tricyclic ketone with methanolic hydrogen chloride leads to the formation of a methoxy-substituted bicyclo[3.2.1]octane derivative. nih.gov This transformation proceeds via a homoconjugate addition of the nucleophile to the cyclopropyl ketone. nih.gov

Table 1: Cyclopropane Ring-Opening Rearrangements for Bicyclo[3.2.1]octane Framework

Precursor Reagents and Conditions Product Yield (%) Reference
Tricyclo[3.2.1.02,7]octan-3-one derivative SmI2, THF/tBuOH, -40 °C β-keto ester of bicyclo[3.2.1]octane 80 mdpi.com
Tricyclo[3.2.1.02,7]octan-3-one derivative MeOH, HCl, rt Methoxy-bicyclo[3.2.1]octane derivative High nih.gov
Tricyclo[3.2.1.02,7]octan-3-one derivative PhCH2OH, PTSA, CH2Cl2, rt Benzyloxy-bicyclo[3.2.1]octane derivative 80 nih.gov
Tricyclo[3.2.1.02,7]octan-3-one derivative H2O, HCl, THF, rt Hydroxy-bicyclo[3.2.1]octane derivative 80 nih.gov
Tricyclo[3.2.1.02,7]octan-3-one derivative conc. HCl, THF, rt Chloro-bicyclo[3.2.1]octane derivative 86 nih.gov

Cascade and Domino Reactions

Cascade and domino reactions offer an efficient and atom-economical approach to the synthesis of complex molecular architectures like the bicyclo[3.2.1]octane framework from simpler starting materials in a single synthetic operation. These reactions involve a sequence of intramolecular transformations, minimizing the need for purification of intermediates and often leading to the formation of multiple stereocenters with high control.

Michael-Aldol Cascade Methodologies for Bicyclo[3.2.1]octane Formation

The domino Michael-Aldol reaction is a powerful tool for the construction of the bicyclo[3.2.1]octane core. mdpi.comresearchgate.netucl.ac.ukrsc.org This reaction typically involves the base- or organocatalyst-mediated reaction of a cyclic 1,3-dione or a derivative with an α,β-unsaturated aldehyde or ketone. ucl.ac.ukrsc.org The sequence is initiated by a Michael addition of the enolate of the cyclic dione to the α,β-unsaturated system, followed by an intramolecular aldol (B89426) condensation to furnish the bicyclic scaffold. ucl.ac.uk

The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of the reaction. researchgate.net For instance, the use of chiral organocatalysts can lead to the enantioselective synthesis of bicyclo[3.2.1]octane derivatives. mdpi.com Furthermore, the diastereoselectivity of the annulation can sometimes be controlled by the choice of solvent, base, and temperature. rsc.org

Table 2: Michael-Aldol Cascade for Bicyclo[3.2.1]octane Formation

Cyclic Dione/Ketoester α,β-Unsaturated Partner Catalyst/Base Product Yield (%) Diastereomeric Ratio (dr) Reference
2-Methyl-1,3-cyclopentanedione Acrolein DABCO 2-Hydroxybicyclo[3.2.1]octane-6,8-dione 30 - ucl.ac.uk
Cyclic 1,3-ketoesters β,γ-Unsaturated 1,2-ketoesters Chiral Thiourea Polysubstituted chiral bicyclo[3.2.1]octanes Good up to >20:1 mdpi.com
1,3-Cyclopentanediones tethered to activated olefins - K2CO3 Bicyclo[3.2.1]octane-6,8-dione derivatives High - rsc.org

Tandem Annulation Strategies for this compound

Tandem annulation strategies that directly lead to this compound are not explicitly detailed in the literature. However, tandem reactions that furnish bicyclo[3.2.1]octan-2-one derivatives are well-established. These ketones can then be hydrated to the desired diol.

One such strategy is the palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes. nih.gov This method allows for the construction of multifunctional chiral bicyclo[3.2.1]octanes with high diastereo- and enantioselectivities. nih.gov The reaction employs alcohols, phenols, or amines as coupling reagents, leading to the formation of bicyclo[3.2.1]octane derivatives with an ester, amide, or related functional group at the 2-position, which would require further manipulation to obtain the 2-one and subsequently the 2,2-diol.

Another approach involves a three-component coupling reaction of alk-4-enyl iodides with carbon monoxide and alkenes in the presence of zinc, which can lead to the formation of bicyclo[3.2.1]octan-1-ol skeletons via radical/anionic dual annulations. rsc.org While this provides the core structure, modification of the functional groups would be necessary to arrive at the target diol.

Radical Cyclization Approaches

Radical cyclizations have emerged as a powerful and versatile tool for the construction of the bicyclo[3.2.1]octane ring system. These methods often proceed under mild conditions and are tolerant of a wide range of functional groups.

Mn(III)-Mediated Radical Cyclizations in Bicyclo[3.2.1]octane Synthesis

Manganese(III) acetate is a widely used oxidant for initiating radical cyclizations. scispace.comresearchgate.netnih.gov In the context of bicyclo[3.2.1]octane synthesis, Mn(III)-mediated oxidative cyclization of unsaturated β-keto esters or alkynyl ketones has proven to be a particularly effective strategy. scispace.comresearchgate.netnih.gov

The reaction is initiated by the oxidation of the enolizable substrate by Mn(OAc)3 to generate a radical intermediate. This radical then undergoes an intramolecular cyclization onto a suitably positioned alkene or alkyne, followed by further oxidation or termination steps to yield the bicyclic product. scispace.com The use of a co-oxidant, such as copper(II) acetate, can be beneficial in these reactions. scispace.com This methodology has been successfully applied in the synthesis of natural products containing the bicyclo[3.2.1]octane core. nih.gov

Table 3: Mn(III)-Mediated Radical Cyclizations for Bicyclo[3.2.1]octane Synthesis

Substrate Reagents and Conditions Product Yield (%) Reference
Alkynyl ketone Mn(OAc)3, EtOH/HOAc, 100 °C Bicyclo[3.2.1]octane derivative 50 nih.gov
TMS-alkynyl ketone Mn(OAc)3 Bicyclo[3.2.1]octane derivative 43 nih.gov
Unsaturated β-keto ester Mn(OAc)3, Cu(OAc)2, HOAc Bicyclo[3.2.1]octanone derivative 71 scispace.com
Alkynyl β-keto ester Mn(OAc)3 14-Oxygenated bicyclo[3.2.1]octane 53 cdnsciencepub.com

Iodine-Induced Radical Pathways to Bicyclo[3.2.1]octane Derivatives

Iodine can be utilized to induce radical cyclizations for the formation of bicyclo[3.2.1]octane frameworks. An innovative approach involves an iodine-induced cyclization and oxidation of allylic alcohols. This method allows for the construction of highly functionalized bicyclo[3.2.1]octanes through the formation of multiple new bonds in a single operation. The reaction is proposed to proceed through a series of steps including the formation of a diene intermediate, a Diels-Alder reaction, and an intramolecular radical addition. The use of inexpensive and readily available reagents makes this a practical and sustainable method.

Hypervalent iodine reagents have also been employed in domino reactions to synthesize azabicyclo[3.2.1]octane derivatives, showcasing the utility of iodine-based reagents in constructing this bicyclic system, albeit with a heteroatom. nih.gov

Catalytic Synthetic Methods

Catalytic methods provide efficient and elegant pathways to the bicyclo[3.2.1]octane core, often establishing multiple stereocenters with high levels of control in a single transformation. These strategies are broadly categorized into organocatalytic, metal-catalyzed, and acid/base-catalyzed reactions.

Organocatalytic Enantioselective Synthesis of this compound

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecular architectures, including the bicyclo[3.2.1]octane skeleton. These methods avoid the use of metals and often proceed through domino or cascade reactions, which increase molecular complexity rapidly from simple starting materials.

A prominent strategy involves the organocatalytic asymmetric domino Michael–Henry reaction. For instance, the reaction between 1,4-cyclohexanedione (B43130) and various nitroalkenes, catalyzed by chiral thiourea derivatives, affords substituted bicyclo[3.2.1]octan-2-ones. rsc.orgsemanticscholar.org This process constructs the bicyclic system and establishes four contiguous stereogenic centers in a single operation, often with excellent enantioselectivities and as a single diastereoisomer. rsc.org

Another successful approach is the organocatalytic domino Michael/Aldol reaction. The reaction of cyclic 1,3-ketoesters with β,γ-unsaturated 1,2-ketoesters, catalyzed by cinchona alkaloid derivatives, yields highly functionalized bicyclo[3.2.1]octane derivatives. acs.orgresearchgate.net This method is effective for creating up to four stereogenic centers, including two quaternary carbons, with good yields, diastereoselectivities, and high enantioselectivities (up to 95:5 ee). acs.org

Metal-Catalyzed Cyclizations and Functionalizations Leading to Bicyclo[3.2.1]octanes

Transition metal catalysis offers a diverse set of transformations for constructing the bicyclo[3.2.1]octane framework. These reactions often involve intramolecular cyclizations of carefully designed acyclic or monocyclic precursors.

Palladium-catalyzed reactions are particularly noteworthy. An asymmetric intramolecular alkene-alkyne coupling of alkyne-tethered cyclopentenes has been developed to afford enantioenriched bicyclo[3.2.1]octadienes with excellent yields and enantioselectivities (often >99% ee). researchgate.net These products can serve as versatile intermediates for further functionalization to the desired bicyclo[3.2.1]octane core. Similarly, palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes provides another route to chiral bicyclo[3.2.1]octanes.

Other metals have also been employed. For example, gold(I) complexes have been explored for catalyzing Conia-ene reactions to form the bicyclo[3.2.1]octane system, although success can be substrate-dependent. nih.gov Furthermore, manganese(III)-mediated radical cyclizations of alkynyl ketones have been successfully used to stereoselectively construct the bicyclo[3.2.1]octane fragment, demonstrating the utility of radical-based methods in accessing this scaffold. nih.gov

Acid and Base Catalyzed Transformations in Bicyclo[3.2.1]octane Synthesis

Acid and base catalysis provides fundamental and effective strategies for the synthesis of the bicyclo[3.2.1]octane skeleton, often through intramolecular cyclizations or rearrangements.

Base-catalyzed reactions are common, frequently involving intramolecular Michael additions or aldol condensations. The reaction of achiral 1,3-cyclopentanediones that are tethered to activated olefins can yield bicyclo[3.2.1]octane-6,8-dione derivatives in high yields. researchgate.net The course of these reactions can be highly dependent on the choice of base and the reaction time. researchgate.net Similarly, base-promoted cyclization of 1,4-diketones is a classic approach to forming the bicyclic core. nih.gov

Acid-catalyzed transformations often proceed via rearrangement of a different bicyclic system. A key example is the acid-catalyzed transposition of a 6-hydroxy-bicyclo[2.2.2]octane-2-one intermediate, which rearranges to form the thermodynamically more stable bicyclo[3.2.1]octane system. This rearrangement has been a cornerstone in the synthesis of tetracyclic diterpenes containing the bicyclo[3.2.1]octane core. Triflic acid (TfOH) has also been used to promote rearrangements of other precursors to form the bicyclo[3.2.1]octane framework. mdpi.com

Stereoselective Synthesis of this compound and its Chirality

Achieving stereocontrol is paramount in the synthesis of bicyclo[3.2.1]octane derivatives, as these molecules can possess multiple stereocenters that define their three-dimensional structure and biological activity. The synthesis of the chiral precursor to this compound relies on sophisticated enantioselective and diastereoselective protocols.

Enantioselective Protocols and Chiral Catalysts for this compound

Enantioselective synthesis of the bicyclo[3.2.1]octan-2-one precursor is predominantly achieved through asymmetric organocatalysis. Chiral catalysts derived from cinchona alkaloids, such as quinine and quinidine, are highly effective.

For example, a quinine-derived thiourea catalyst has been used in the tandem Michael-Henry reaction of cyclohexane-1,2-diones with nitroalkenes to produce bicyclo[3.2.1]octan-8-ones. nih.gov While this yields a different ketone, the principles are directly applicable. This reaction creates four stereocenters with high diastereoselectivity and excellent enantioselectivity, typically ranging from 92-99% ee. nih.gov In reactions specifically forming the bicyclo[3.2.1]octan-2-one skeleton, such as the domino Michael-Henry reaction of 1,4-cyclohexanedione, similar organocatalysts provide the products with excellent enantioselectivities. rsc.org

The table below summarizes findings from organocatalytic approaches leading to the bicyclo[3.2.1]octane core, showcasing the effectiveness of various chiral catalysts.

Starting MaterialsCatalystReaction TypeEnantiomeric Excess (ee)Reference
β,γ-Unsaturated 1,2-ketoesters & Cyclic 1,3-ketoestersCinchona Alkaloid DerivativeDomino Michael/AldolUp to 95:5 acs.org
Cyclohexane-1,2-diones & NitroalkenesQuinine-derived ThioureaTandem Michael-Henry92-99% nih.gov
1,4-Cyclohexanedione & NitroalkenesChiral Thiourea DerivativeDomino Michael-HenryExcellent rsc.org

Diastereoselective Control in this compound Synthesis

Many synthetic routes to the bicyclo[3.2.1]octane core generate multiple stereocenters simultaneously, making diastereoselective control a critical challenge. The relative orientation of substituents is dictated by the mechanism of the cyclization and the reagents used.

In the organocatalytic domino Michael/Aldol reaction for preparing bicyclo[3.2.1]octane derivatives, diastereoselectivities ranging from 1:1 to 5:1 dr have been reported. acs.org The specific ratio is influenced by the substituents on the reacting partners. Similarly, the tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, while creating four stereocenters, yields only two diastereomers in good diastereoselectivity. nih.gov For instance, with trans-2-(2-nitrovinyl)thiophene as a substrate, the initial diastereomeric ratio was 92:8. nih.gov

The table below presents data on the diastereoselective outcomes of relevant synthetic methods.

Reaction TypeSubstratesCatalyst/ConditionsDiastereomeric Ratio (dr)Reference
Organocatalytic Domino Michael/Aldolβ,γ-Unsaturated 1,2-ketoesters & Cyclic 1,3-ketoestersCinchona Alkaloid Derivative1:1 to 5:1 acs.org
Tandem Michael-Henry ReactionCyclohexane-1,2-dione & trans-β-nitrostyreneQuinine-derived Thiourea91:9 nih.gov
Tandem Michael-Henry ReactionCyclohexane-1,2-dione & trans-2-(2-nitrovinyl)thiopheneQuinine-derived Thiourea92:8 nih.gov

Chiral Auxiliary and Chiral Pool Applications in Bicyclo[3.2.1]octane Chemistry

The construction of enantiomerically pure bicyclo[3.2.1]octane derivatives often relies on asymmetric synthesis strategies. Among these, the use of chiral auxiliaries and the deployment of starting materials from the "chiral pool" are well-established and powerful approaches. tcichemicals.comescholarship.org

Chiral Pool Synthesis: The chiral pool approach utilizes readily available, enantiopure natural products such as terpenes, amino acids, or carbohydrates as starting materials. tcichemicals.comescholarship.orguni-regensburg.de This strategy transfers the inherent chirality of the starting material to the target molecule, avoiding the need for asymmetric induction steps or chiral resolutions. For the synthesis of the bicyclo[3.2.1]octane framework, cyclic monoterpenoids have proven to be particularly useful starting points. escholarship.org The inherent ring structures and stereocenters of these natural products provide a robust template for elaboration into the target bicyclic system. While specific examples leading directly to this compound are not extensively documented, the synthesis of related structures highlights the viability of this approach. For instance, the synthesis of various 8-azabicyclo[3.2.1]octanes, the core of tropane alkaloids, frequently starts from chiral pool materials. uni-regensburg.deehu.es

Table 1: Examples of Chiral Pool Starting Materials for Bicyclo[3.2.1]octane Systems

Chiral Pool Source Compound Class Resulting Bicyclic Core Reference
(-)-Pulegone Terpenoid Diterpenoid intermediate escholarship.org
(-)-Carvone Terpenoid Sesquiterpenoid escholarship.org
Levoglucosenone Carbohydrate Derivative Dioxabicyclo[3.2.1]octane researchgate.net

Chiral Auxiliary Applications: Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into an achiral substrate to direct a stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. This methodology has been applied to the synthesis of precursors for the bicyclo[3.2.1]octane system.

One notable example involves the use of a chiral auxiliary for the enantiopure synthesis of a β-vinyl cyclic ketone, a key intermediate for constructing the bicyclo[3.2.1]octane framework via radical-mediated cyclization. nih.gov In a different context, (-)-8-phenylmenthol has been employed as a chiral auxiliary in a photocycloaddition reaction to generate a homotropane scaffold, which is subsequently converted into an 8-oxabicyclo[3.2.1]octane derivative. ehu.es Evans aldol reactions, which utilize oxazolidinone chiral auxiliaries, are also a powerful tool for setting stereocenters that can be elaborated into the bicyclic system. tcichemicals.com These methods provide excellent stereocontrol, leading to intermediates with the precise configuration required for subsequent cyclization to the target framework.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of bicyclo[3.2.1]octanes. mdpi.com Domino Michael-Henry reactions, for example, catalyzed by chiral thiourea or squaramide catalysts, can construct the bicyclic core with multiple stereocenters, including quaternary ones, in high diastereo- and enantioselectivity from simple starting materials like 1,4-cyclohexanedione and nitroalkenes. rsc.orgsemanticscholar.orgacs.org

Retrosynthetic Analysis of this compound

A retrosynthetic analysis deconstructs the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. The retrosynthesis of this compound is best approached by first considering its immediate precursor, the corresponding ketone, Bicyclo[3.2.1]octan-2-one, via a hydration step.

Step 1: Hydration The gem-diol functionality is recognized as the hydrated form of a ketone. Therefore, the first retrosynthetic step is the disconnection of water from the diol to reveal Bicyclo[3.2.1]octan-2-one as the primary synthetic target.

Figure 1: Retrosynthetic Disconnection of the Gem-Diol

Step 2: Disconnecting the Bicyclic Core The bicyclo[3.2.1]octan-2-one core can be disconnected in several ways. A common and effective strategy is an intramolecular aldol or Michael-type reaction, which forms the five-membered ring. rsc.org This involves breaking the C1-C2 or C1-C8 bond.

Figure 2: Retrosynthetic Analysis of Bicyclo[3.2.1]octan-2-one researchgate.net

Disconnection A (Intramolecular Michael Addition): A disconnection of the C1-C8 bond reveals a substituted cyclohexanone precursor containing a tethered Michael acceptor (e.g., an α,β-unsaturated ester or nitrile). The forward reaction would be an intramolecular Michael addition, a powerful ring-forming strategy. rsc.org

Disconnection B (Intramolecular Aldol Condensation): Disconnecting the C1-C2 bond suggests a 1,5-dicarbonyl or related precursor. The forward reaction would be an intramolecular aldol condensation to form the five-membered ring onto the existing cyclohexane core.

Disconnection C (Domino Michael-Henry Reaction): A particularly efficient approach involves a domino reaction. semanticscholar.orgacs.org The bicyclo[3.2.1]octane core can be retrosynthetically disconnected into a cyclohexanedione and a nitroalkene. semanticscholar.org In the forward sense, an organocatalyzed domino Michael-Henry reaction between these two simple components assembles the complex bicyclic structure with high stereocontrol in a single step.

Disconnection D (Radical Cyclization): Another powerful approach is through radical cyclization. nih.gov The C5-C6 bond of the bicyclic system can be formed from an acyclic or monocyclic precursor containing a radical precursor and an acceptor. For example, an alkynyl ketone can undergo Mn(III)-mediated radical cyclization to construct the bicyclo[3.2.1]octane skeleton. nih.gov

These retrosynthetic pathways illustrate the diverse and sophisticated strategies available for the synthesis of the bicyclo[3.2.1]octane core. The choice of a specific route would depend on the desired substitution pattern, stereochemical outcome, and the availability of starting materials. The synthesis of the target diol would then be completed by the hydration of the resulting bicyclo[3.2.1]octan-2-one.

Reaction Mechanisms and Mechanistic Studies of Bicyclo 3.2.1 Octane 2,2 Diol Chemistry

Detailed Reaction Pathways of Key Synthetic Transformations

The synthesis of the bicyclo[3.2.1]octane skeleton, a necessary precursor to Bicyclo[3.2.1]octane-2,2-diol, can be achieved through several elegant and efficient strategies. These methods often generate a ketone functionality at the C-2 or C-4 position, which can subsequently be hydrated or reduced to the corresponding diol.

One of the most effective methods for constructing the bicyclo[3.2.1]octane core is through a double Michael addition to cyclic dienones. rsc.org This approach involves the reaction of a carbon nucleophile with a 7- or 8-membered ring dienone, leading to the formation of 8-disubstituted bicyclo[3.2.1]octane-3-ones in yields ranging from 42–96%. rsc.org The reaction proceeds through a cascade mechanism where the nucleophile first adds to one of the double bonds of the dienone, followed by an intramolecular conjugate addition that closes the bicyclic ring system.

Another powerful strategy is the intramolecular alkylation of γ,δ-unsaturated α-diazomethyl ketones . ias.ac.in This acid-catalyzed cyclization proceeds via the formation of a ketocarbenoid, which then undergoes an intramolecular cyclopropanation. The resulting cyclopropyl (B3062369) ketone can be cleaved under various conditions to yield the bicyclo[3.2.1]octane framework. ias.ac.in

Organocatalytic domino reactions have also emerged as a powerful tool for the enantioselective synthesis of highly functionalized bicyclo[3.2.1]octanes. nih.govresearchgate.net For instance, the reaction of β,γ-unsaturated 1,2-ketoesters with cyclic 1,3-ketoesters, catalyzed by a chiral organocatalyst, can produce bicyclo[3.2.1]octane derivatives with multiple stereogenic centers in good yields and high enantioselectivities. researchgate.net

The Diels-Alder reaction provides another versatile route to the bicyclo[3.2.1]octane skeleton. mdpi.comnih.gov An intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene derivative can lead to a tricyclo[3.2.1.0²⁷]octane intermediate, which upon selective fragmentation, yields the desired bicyclo[3.2.1]octane system. mdpi.com

The direct formation of a diol, such as Bicyclo[3.2.1]octane-2,4-diol, can be achieved through the reduction of the corresponding diketone , Bicyclo[3.2.1]octane-2,4-dione. Reducing agents like lithium aluminum hydride (LiAlH₄) are effective in converting the ketone groups to secondary alcohols, yielding the diol derivatives. The formation of the specific geminal diol, this compound, would theoretically proceed from the hydration of Bicyclo[3.2.1]octan-2-one in an aqueous environment, establishing an equilibrium between the ketone and the diol.

Synthetic Pathway Key Reagents/Catalysts Intermediate(s) Product Type Reference(s)
Double Michael AdditionCarbon nucleophiles, cyclic dienonesEnolatesBicyclo[3.2.1]octan-3-ones rsc.org
Intramolecular Alkylationγ,δ-unsaturated α-diazomethyl ketones, acid catalystKetocarbenoid, cyclopropyl ketoneBicyclo[3.2.1]octanones ias.ac.in
Organocatalytic Domino Reactionβ,γ-unsaturated 1,2-ketoesters, cyclic 1,3-ketoesters, chiral organocatalystEnamines, iminiumsPolysubstituted bicyclo[3.2.1]octanes nih.govresearchgate.net
Intramolecular Diels-Alder Reaction5-vinyl-1,3-cyclohexadiene derivativesTricyclo[3.2.1.0²⁷]octaneBicyclo[3.2.1]octanes mdpi.com
Reduction of DiketoneBicyclo[3.2.1]octane-2,4-dione, LiAlH₄AlkoxideBicyclo[3.2.1]octane-2,4-diol

Intermediates and Transition States in this compound Reactions

The intermediates and transition states in the synthesis of the bicyclo[3.2.1]octane core are crucial for understanding the reaction outcomes, including stereoselectivity.

In the double Michael addition , the reaction proceeds through an initial enolate intermediate formed after the first conjugate addition. The subsequent intramolecular cyclization involves a transition state where the enolate attacks the second double bond, with the stereochemistry of the final product being determined by the facial selectivity of this attack.

For the intramolecular alkylation of diazoketones , a key intermediate is the metal-carbenoid species formed from the diazoketone and a metal catalyst. ias.ac.in The subsequent cyclopropanation can proceed through two competitive pathways: one involving coordination of the metal to the olefin, and another being a bimolecular process where the metal-carbenoid attacks the uncomplexed olefin. ias.ac.in The transition state for the cyclopropanation dictates the stereochemistry of the resulting tricyclic intermediate.

In organocatalytic domino reactions , the nature of the intermediates and transition states is highly dependent on the type of organocatalyst used. For example, in reactions catalyzed by primary or secondary amines, enamine and iminium ion intermediates are commonly formed. The transition states for the key bond-forming steps are often highly organized, allowing for effective stereochemical control.

The Diels-Alder reaction proceeds through a concerted pericyclic transition state. In the intramolecular variant, the geometry of this transition state is constrained by the tether connecting the diene and dienophile, which often leads to high levels of stereoselectivity.

The formation of This compound from its corresponding ketone involves a tetrahedral intermediate resulting from the nucleophilic attack of water on the carbonyl carbon. The stability of this intermediate and the position of the equilibrium are influenced by factors such as ring strain and the presence of electron-withdrawing or -donating groups. The reduction of a diketone like Bicyclo[3.2.1]octane-2,4-dione with a hydride reagent involves the formation of alkoxide intermediates after each hydride transfer.

Stereochemical Control Mechanisms in Bicyclo[3.2.1]octane Synthesis

The rigid, bridged structure of the bicyclo[3.2.1]octane system presents significant challenges and opportunities for stereochemical control during its synthesis.

In the double Michael addition , the stereochemistry of the newly formed bridged center can be controlled by the nature of the nucleophile and the reaction conditions. rsc.org The approach of the nucleophile and the subsequent intramolecular cyclization are often directed to the less sterically hindered face of the cyclic dienone.

Organocatalysis offers a powerful platform for achieving high levels of enantioselectivity in the synthesis of bicyclo[3.2.1]octane derivatives. nih.govresearchgate.net Chiral organocatalysts create a chiral environment around the reactants, leading to facial discrimination in the key bond-forming steps. The choice of catalyst, solvent, and additives can be fine-tuned to favor the formation of a specific enantiomer.

The stereochemical outcome of the intramolecular Diels-Alder reaction is often dictated by the geometry of the transition state. The endo/exo selectivity is a key consideration, and in many cases, one diastereomer is strongly favored due to steric interactions in the transition state. mdpi.com

In the reduction of bicyclo[3.2.1]octane-2,4-dione , the stereochemistry of the resulting diol is determined by the direction of hydride attack on each carbonyl group. The approach of the reducing agent is often influenced by the steric hindrance imposed by the bicyclic framework, leading to the preferential formation of one diastereomer. For instance, attack from the less hindered exo face is commonly observed.

The stereochemistry of the hydroxyl groups in diols derived from the bicyclo[3.2.1]octane system has a profound impact on their physical and chemical properties. For example, the relative orientation of the hydroxyl groups will influence their ability to form intramolecular hydrogen bonds, which can in turn affect their reactivity and conformation.

Structure Reactivity Relationships and Conformational Analysis of Bicyclo 3.2.1 Octane 2,2 Diol

Influence of Bridged Bicyclic Architecture on Reactivity

The bridged bicyclic architecture of Bicyclo[3.2.1]octane-2,2-diol significantly governs its reactivity. The rigid skeleton, consisting of a six-membered ring and a five-membered ring sharing three carbon atoms, creates considerable ring strain compared to acyclic or monocyclic analogues. This inherent strain influences the stability of reactive intermediates and transition states, thereby dictating the pathways of chemical reactions.

The reactivity of bridged bicyclic systems is a subject of extensive study. For instance, the formation of double bonds at the bridgehead carbons of small bicyclic systems is generally disfavored, a principle known as Bredt's Rule. chemca.in This rule highlights the geometric constraints imposed by the bridged structure, which prevent the formation of a planar sp² hybridized carbon at a bridgehead position due to excessive ring strain. chemca.in While this compound itself does not have a bridgehead double bond, this principle underscores the importance of strain in determining the feasibility of reaction pathways that might involve such intermediates.

Reactions involving the hydroxyl groups of this compound, such as oxidation or elimination, will be influenced by the steric accessibility of the diol and the stability of the resulting carbocation or radical intermediates. The bicyclic framework can hinder the approach of reagents and can also lead to rearrangements of intermediates to relieve ring strain. gla.ac.uk For example, solvolysis reactions of bicyclic alcohols often proceed with skeletal rearrangements. gla.ac.uk

The synthesis of bridged carbocycles, including derivatives of the bicyclo[3.2.1]octane system, can be achieved through various methods, such as ruthenium-catalyzed cycloadditions. nih.gov These methods highlight the specialized synthetic strategies required to construct these constrained ring systems.

Conformational Preferences and Dynamics of this compound

The conformational landscape of the bicyclo[3.2.1]octane system is well-defined but possesses some flexibility. X-ray analysis of various bicyclo[3.2.1]octane derivatives has revealed that the six-membered ring typically adopts a distorted chair conformation. rsc.org The five-membered ring, on the other hand, can exist in either a half-chair or an envelope conformation. rsc.org The specific conformation adopted by this compound will be a balance of minimizing torsional strain, steric interactions, and, in this case, potential intramolecular hydrogen bonding between the two hydroxyl groups.

Computational methods, such as Density Functional Theory (DFT), are valuable tools for exploring the conformational preferences of bicyclic systems. researchgate.net For this compound, these methods could predict the most stable conformer by calculating the relative energies of different arrangements of the hydroxyl groups (axial vs. equatorial with respect to the six-membered ring) and the puckering of the five-membered ring.

The presence of the geminal diol at the C2 position introduces specific conformational considerations. The steric bulk of the two hydroxyl groups will influence the equilibrium between different conformers. Intramolecular hydrogen bonding between the two hydroxyl groups could lock the molecule into a specific conformation, thereby reducing its dynamic flexibility.

Predicted Conformational Features of Bicyclo[3.2.1]octane Rings
Ring SystemPredicted ConformationReference
Six-membered ringDistorted Chair rsc.org
Five-membered ringHalf-Chair or Envelope rsc.org

Steric and Electronic Effects on Chemical Behavior of this compound

The chemical behavior of this compound is a direct consequence of the interplay between steric and electronic effects.

Steric Effects:

The bridged nature of the bicyclo[3.2.1]octane skeleton creates a sterically hindered environment around the functional groups. The accessibility of the two hydroxyl groups at the C2 position will be different. One hydroxyl group may be in a more sterically accessible exo position, while the other may be in a more hindered endo position, shielded by the rest of the bicyclic framework. This steric hindrance will affect the rates of reactions involving these hydroxyl groups. For example, esterification or oxidation of one hydroxyl group might be significantly faster than the other.

Electronic Effects:

The electronic properties of the hydroxyl groups play a crucial role in the reactivity of the molecule. The oxygen atoms are nucleophilic and can participate in reactions with electrophiles. The stability of any carbocation intermediates formed during a reaction is also critical. A carbocation at the C2 position would be stabilized by the electron-donating effect of the remaining hydroxyl group. However, the rigid bicyclic frame can influence the orbital alignment necessary for optimal stabilization.

The relative orientation of the C-O bonds with respect to the rest of the ring system can also influence reactivity. For instance, anti-periplanar alignment of a C-O bond with an adjacent C-H bond can facilitate elimination reactions.

The table below summarizes some of the key steric and electronic factors and their potential influence on the reactivity of this compound.

Steric and Electronic Effects on the Reactivity of this compound
FactorDescriptionPotential Influence on Reactivity
Steric HindranceThe bridged bicyclic structure restricts access to the hydroxyl groups.Can lead to diastereoselective reactions, favoring attack from the less hindered face. May slow down reaction rates compared to acyclic diols.
Ring StrainThe inherent strain in the bicyclic system.Can promote reactions that lead to ring-opening or rearrangements to relieve strain. Influences the stability of transition states and intermediates.
Electronic Effects of OH GroupsThe electron-donating and nucleophilic nature of the hydroxyl groups.Can stabilize adjacent carbocations. The oxygen atoms act as nucleophiles. Intramolecular hydrogen bonding can influence acidity and reactivity.
Conformational RigidityThe limited conformational freedom of the bicyclic system.Fixes the relative orientation of functional groups, which can either enhance or inhibit certain reaction pathways (e.g., intramolecular reactions).

Advanced Characterization Techniques for Bicyclo 3.2.1 Octane 2,2 Diol

Spectroscopic Methodologies for Structural Elucidation of Bicyclo[3.2.1]octane-2,2-diol

Spectroscopic techniques are indispensable tools for the structural elucidation of organic compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) allows for a comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information. The gem-diol group at the C-2 position significantly influences the chemical shifts of nearby protons and carbons compared to its ketone precursor, Bicyclo[3.2.1]octan-2-one. nih.gov

The ¹H NMR spectrum is expected to show complex multiplets for the aliphatic protons of the bicyclic system. The protons on the bridgehead carbons (C-1 and C-5) and the methylene (B1212753) protons adjacent to the diol functionality would have distinct chemical shifts. The hydroxyl protons would likely appear as a broad singlet, the position of which can be dependent on concentration and solvent.

The ¹³C NMR spectrum would be characterized by a signal for the C-2 carbon bearing the two hydroxyl groups, which would appear at a significantly different chemical shift compared to the carbonyl carbon in Bicyclo[3.2.1]octan-2-one. nih.gov The remaining seven carbon signals would correspond to the bridgehead and methylene carbons of the bicyclic structure.

Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (δ) in ppm Description
¹³C 90-100 C-2 (gem-diol carbon)
¹³C 20-50 Remaining seven aliphatic carbons
¹H 1.5-2.5 Aliphatic protons on the bicyclic frame

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most telling feature in the IR spectrum of this compound would be the absence of the strong carbonyl (C=O) stretching band (typically around 1715 cm⁻¹) that is characteristic of Bicyclo[3.2.1]octan-2-one and the presence of a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. nih.gov Additionally, C-O stretching bands would be expected in the 1050-1250 cm⁻¹ region.

Expected Infrared Absorption Bands for this compound

Functional Group Expected Frequency Range (cm⁻¹) Vibration Type
O-H 3200-3600 Stretching (broad)
C-H 2850-3000 Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₈H₁₄O₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (142.20 g/mol ). nih.gov The fragmentation pattern would likely involve the loss of water (H₂O) from the molecular ion, a characteristic fragmentation for alcohols and diols.

X-ray Crystallography in this compound Research

Research on related bicyclic diols has demonstrated the power of X-ray crystallography in establishing their precise structures. For instance, the crystal structures of other bicyclo[3.2.1]octane diols have been determined, providing a reference for the expected structural features of the 2,2-diol isomer. researchgate.net Such an analysis for this compound would confirm the boat conformation of the six-membered ring and the chair conformation of the five-membered ring, which is characteristic of the bicyclo[3.2.1]octane framework. It would also provide precise measurements of the C-O and O-H bond lengths and the C-C-C bond angles within the strained bicyclic system.

Illustrative Crystallographic Data Obtainable for this compound

Parameter Type of Information Provided
Crystal System The crystal lattice system (e.g., monoclinic, orthorhombic)
Space Group The symmetry of the crystal structure
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ)
Bond Lengths The precise distance between atomic nuclei (e.g., C-C, C-O, O-H)
Bond Angles The angles formed by three connected atoms (e.g., C-C-C, C-O-H)

The combination of these advanced characterization techniques provides a complete and detailed picture of the molecular structure of this compound, which is essential for any further study or application of this compound.

Derivatization and Functionalization of Bicyclo 3.2.1 Octane 2,2 Diol

Chemical Transformations of the Hydroxyl Groups of Bicyclo[3.2.1]octane-2,2-diol

The two hydroxyl groups on the same carbon atom in this compound are the primary sites for chemical transformations. These reactions include protection, conversion to other functional groups, and elimination.

Protection of the Hydroxyl Groups: In multi-step syntheses, it is often necessary to protect the diol functionality to prevent unwanted side reactions. The two hydroxyl groups can be protected by forming a cyclic acetal (B89532) (specifically a ketal in this case, as it derives from a ketone hydrate). This is a common strategy for protecting 1,2- and 1,3-diols and can be applied to gem-diols as well. chemistrysteps.comwikipedia.org Reaction with an aldehyde or ketone under acidic conditions yields a cyclic derivative, which is stable under basic and nucleophilic conditions but can be readily removed with aqueous acid. wikipedia.orgmasterorganicchemistry.com

Table 1: Examples of Protecting Group Strategies for Diols

Protecting Group TypeReagent ExampleResulting StructureKey Features
Cyclic Acetal/KetalBenzaldehyde, acetoneBenzylidene acetal, AcetonideProtects both hydroxyl groups simultaneously; stable to base, cleaved by acid. wikipedia.orguchicago.edu
Silyl (B83357) Etherstert-Butyldimethylsilyl chloride (TBSCl)Bis-silyl etherBulky groups can offer selective protection; stability varies with the specific silyl group.
Cyclic Boronic EstersPhenylboronic acidCyclic boronate esterForms readily and can be cleaved under mild conditions; useful for temporary protection. acs.org

Conversion and Elimination Reactions: The hydroxyl groups can be converted into better leaving groups, such as tosylates or mesylates, to facilitate substitution or elimination reactions. Dehydroxylation of a related α-hydroxy ketone on a bicyclo[3.2.1]octane framework has been demonstrated, suggesting that similar transformations could potentially be applied to the diol, leading to the formation of bicyclo[3.2.1]octan-2-one. Current time information in Bangalore, IN. The equilibrium between the diol and its ketone form, bicyclo[3.2.1]octan-2-one, is central to its chemistry. Reactions that are typically performed on ketones, such as reductions, reductive aminations, and Wittig reactions, proceed via this ketone intermediate. For instance, reduction of the ketone with agents like sodium borohydride (B1222165) would lead to bicyclo[3.2.1]octan-2-ol.

Functionalization of the Bicyclo[3.2.1]octane Skeleton

Beyond transformations of the hydroxyl groups, the rigid carbocyclic skeleton of bicyclo[3.2.1]octane offers sites for further functionalization. These modifications can introduce complexity and provide access to a wide range of derivatives. Methodologies for constructing the bicyclo[3.2.1]octane system often yield functionalized products that are precursors for further elaboration. mdpi.comdicp.ac.cn

Key strategies for functionalizing the skeleton include:

Rearrangement Reactions: Ring expansion reactions, such as the semi-pinacol rearrangement of 2,3-epoxy silyl ethers, can be employed to construct the bicyclo[3.2.1]octanone framework from a bicyclo[2.2.1]heptane precursor. researchgate.net Similarly, the reaction of bicyclo[3.2.1]octan-2-one with diazomethane (B1218177) leads to ring enlargement. rsc.org

Cycloaddition and Annulation Reactions: The bicyclo[3.2.1]octane core can be assembled through various cycloaddition strategies. Organocatalytic domino reactions, such as the Michael-Henry reaction between 1,4-cyclohexanedione (B43130) and nitroalkenes, can produce highly substituted bicyclo[3.2.1]octan-2-ones in a stereoselective manner. mdpi.comrsc.org Intramolecular Diels-Alder reactions are another powerful tool for creating the bicyclic system. mdpi.com

Radical Cyclizations: Radical reactions provide a pathway to the bicyclo[3.2.1]octane core. For example, a samarium(II) diiodide-mediated cyclopropane (B1198618) ring opening can yield a functionalized bicyclo[3.2.1]octane system. mdpi.comresearchgate.net

C-H Functionalization: Directing group-assisted C-H activation can be used to introduce functional groups at specific positions on the carbocyclic skeleton, although this is a developing area for this specific framework.

Introduction of Diverse Chemical Functionalities onto this compound

The introduction of diverse chemical functionalities leverages both the reactivity of the hydroxyl groups and the modification of the bicyclic skeleton. Starting from this compound or its ketone equivalent, a variety of functional groups can be incorporated.

The ketone, bicyclo[3.2.1]octan-2-one, serves as a key intermediate. rsc.orgacs.org It can undergo α-functionalization to introduce substituents adjacent to the carbonyl group. Subsequent reduction would then yield a substituted diol. Aldol (B89426) condensation reactions with the corresponding ketone can extend the carbon framework. beilstein-journals.org

Nitrogen insertion reactions, such as the Schmidt or Beckmann rearrangements of bicyclo[3.2.1]octan-2-one, can be used to form lactams, thereby incorporating a nitrogen atom into the bicyclic core and creating azabicyclo[3.2.1]octane derivatives. acs.orgrsc.org These heterocyclic structures are of significant interest in medicinal chemistry.

The following table summarizes some of the synthetic routes that can be used to introduce new functionalities starting from precursors related to this compound.

Table 2: Research Findings on the Functionalization of the Bicyclo[3.2.1]octane System

Reaction TypeStarting Material/PrecursorKey Reagents/CatalystsResulting Functionalized ProductReference
Domino Michael-Henry Reaction1,4-Cyclohexanedione, NitroalkenesOrganocatalystsSubstituted Bicyclo[3.2.1]octan-2-ones mdpi.comrsc.org
Semi-Pinacol RearrangementBicyclo[2.2.1]heptane-derived epoxy silyl ethersLewis AcidBicyclo[3.2.1]octan-2-ones / -3-ones researchgate.net
Nitrogen Insertion (Schmidt/Beckmann)Bicyclo[3.2.1]octan-2-oneHydrazoic acid / HydroxylamineAzabicyclo[4.2.1]nonanones / Azabicyclo[3.3.1]nonanones acs.org
Cyclopropane Ring OpeningTricyclo[3.2.1.02,7]octane derivativesSamarium(II) diiodide (SmI2)Functionalized Bicyclo[3.2.1]octanes mdpi.comresearchgate.net
Aldol CondensationBicyclo[3.2.1]octadiene aldehydeAcetoneConjugated enone on bicyclic core beilstein-journals.org

Through these and other synthetic strategies, the relatively simple this compound can serve as a branching point for the creation of a diverse library of complex molecules with potential applications in various fields of chemistry. researchgate.netacs.org

Applications of Bicyclo 3.2.1 Octane 2,2 Diol in Complex Molecule Synthesis

Role as a Key Synthetic Intermediate in Organic Synthesis

Bicyclo[3.2.1]octane-2,2-diol, as a geminal diol, is the hydrated form of bicyclo[3.2.1]octan-2-one. In synthetic chemistry, geminal diols can be pivotal intermediates, often in equilibrium with their corresponding ketones. The reactivity of this functional group allows for its transformation into a variety of other functionalities, making it a strategic component in a multi-step synthesis.

The bicyclo[3.2.1]octane skeleton itself is a common feature in numerous biologically significant natural products, including sesquiterpenes, diterpenes, alkaloids, and antibiotics. The synthesis of these complex molecules often relies on the strategic construction of the bicyclic core early in the synthetic sequence. Derivatives of the bicyclo[3.2.1]octane system are instrumental in achieving the total synthesis of such compounds. For instance, the development of methodologies to construct the bicyclo[3.2.1]octane system is critical for accessing certain classes of natural products.

While specific examples detailing the extensive use of this compound as a starting material are not abundant in readily available literature, its role can be inferred from the general chemistry of gem-diols and the synthetic importance of the bicyclo[3.2.1]octane scaffold. The diol can be protected to form a ketal, which can serve as a stable protecting group for the ketone functionality while other parts of the molecule undergo chemical transformations. Subsequent deprotection would regenerate the ketone or the diol, allowing for further synthetic manipulations at that position.

Building Block for Natural Product Synthesis Utilizing the Bicyclo[3.2.1]octane Framework

The bicyclo[3.2.1]octane framework is a cornerstone in the architecture of many natural products. The inherent stereochemistry and conformational rigidity of this bicyclic system make it an attractive chiral building block for the synthesis of enantiomerically pure complex molecules. thieme-connect.comnih.gov Chiral versions of bicyclo[3.2.1]octane derivatives have been employed in the synthesis of steroids and alkaloids, demonstrating their utility in constructing stereochemically dense structures. thieme-connect.comnih.gov

For example, a chiral bicyclic enone with the bicyclo[3.2.1]octane framework has been utilized as a versatile building block in the stereocontrolled synthesis of (-)-morphine and the diterpene (+)-ferruginol. thieme-connect.com This highlights the strategic importance of installing the bicyclic core early and then elaborating the rest of the natural product structure. Similarly, a concise route to a steroid C/D-ring system has been developed using a bicyclo[3.2.1]octane chiral building block. thieme-connect.com

While these examples may not directly start from this compound, the diol represents a hydrated form of a ketone, a common functional group in these building blocks. The diol or its corresponding ketone can be strategically manipulated to introduce necessary stereocenters and functional groups required for the total synthesis of a target natural product. The rigid bicyclo[3.2.1]octane scaffold itself is a key element in designing novel therapeutic agents.

Table 1: Examples of Natural Product Classes Containing the Bicyclo[3.2.1]octane Framework

Natural Product ClassExamples
Alkaloids(-)-Morphine
Diterpenes(+)-Ferruginol, Rhodojaponin III nih.gov
SteroidsEstrone nih.gov

Contribution to the Construction of Structurally Diverse Scaffolds

The bicyclo[3.2.1]octane core is not only found in natural products but is also a valuable scaffold for the creation of novel molecular structures with potential applications in various fields of chemistry. The ability to functionalize the bicyclic system at different positions allows for the generation of a library of compounds with diverse three-dimensional arrangements of substituents.

Methodologies for constructing the bicyclo[3.2.1]octane framework are continuously being developed, including intramolecular cyclizations and rearrangement reactions. rsc.org These synthetic strategies provide access to a wide range of substituted bicyclo[3.2.1]octane derivatives. For instance, highly functionalized bicyclo[3.2.1]octanes can be synthesized through iodine-induced cyclization and oxidation of allylic alcohols.

The functional groups on the bicyclo[3.2.1]octane core, such as the diol in this compound, can serve as handles for further chemical modifications. For example, a diol can be selectively oxidized or converted to other functional groups, leading to the synthesis of novel bicyclic scaffolds. The reduction of a related bicyclo[3.2.1]octane derivative afforded a diol which could then be used for the synthesis of a polysubstituted cyclohexene (B86901) through C-C bond cleavage and reduction. This demonstrates the utility of diol functionalities on this scaffold for ring-opening and rearrangement reactions to access different carbocyclic systems.

Synthetic Utility in Medicinal Chemistry (excluding biological activity)

In medicinal chemistry, the rigid and well-defined three-dimensional structure of the bicyclo[3.2.1]octane scaffold is highly desirable for the design of small molecule inhibitors and probes for biological targets. The defined spatial arrangement of substituents on this scaffold can lead to specific and high-affinity interactions with proteins and other biological macromolecules.

The bicyclo[3.2.1]octane framework is considered a valuable scaffold in drug discovery for designing novel therapeutic agents. Its derivatives have been synthesized and explored for their potential in various therapeutic areas. For instance, certain bicyclo[3.2.1]octane derivatives have been synthesized due to their structural similarity to the anti-cancer family of ent-kaurenoid diterpene mimics. ucl.ac.uk

The synthetic utility of this compound in this context lies in its potential as a precursor to a variety of other functionalized bicyclo[3.2.1]octane derivatives. The ketone corresponding to the diol can be a site for introducing diversity through reactions such as aldol (B89426) condensations, Grignard additions, or reductive aminations, allowing for the synthesis of a library of compounds for screening in drug discovery programs. The ability to create novel fluorinated bicyclic scaffolds of relevance to medicinal chemistry further underscores the importance of this structural motif. ucl.ac.uk

Computational and Theoretical Chemistry Studies on Bicyclo 3.2.1 Octane 2,2 Diol

Quantum Chemical Calculations on Bicyclo[3.2.1]octane-2,2-diol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, geometry, and energetic properties of bicyclic systems. For the bicyclo[3.2.1]octane skeleton, DFT has been used to study the electron density and stability of its isomers. rroij.comrroij.com Such calculations can determine key geometric parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformational preferences and strain.

In the case of this compound, quantum chemical calculations could be employed to:

Optimize the molecular geometry: Determining the most stable three-dimensional arrangement of the atoms. This would reveal the orientation of the two hydroxyl groups and the conformation of the bicyclic rings.

Calculate vibrational frequencies: These calculations can predict the infrared (IR) spectrum of the molecule, which can be used to identify characteristic vibrational modes associated with the hydroxyl groups and the carbon skeleton. nih.gov

Determine electronic properties: Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Analyze the electrostatic potential: This analysis can identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.

A theoretical investigation on a series of nitro and aza derivatives of bicyclo[3.2.1]octane demonstrated the utility of DFT methods like B3LYP in calculating geometric structures, heats of formation, and bond dissociation energies. nih.gov These calculations help in assessing the stability and potential energy of such compounds. nih.gov Similar methodologies could be applied to this compound to understand its thermodynamic properties.

Table 1: Representative Theoretical Data for Bicyclo[3.2.1]octane (Parent Compound)

PropertyCalculated ValueUnitMethod/Source
Enthalpy of Formation (gas)-75.17kJ/molJoback Calculated Property chemeo.com
Standard Gibbs Free Energy of Formation113.78kJ/molJoback Calculated Property chemeo.com
McGowan's Characteristic Volume101.860ml/molMcGowan Calculated Property chemeo.com

Note: This data is for the parent Bicyclo[3.2.1]octane and serves as a reference. Calculations for this compound would yield different values due to the presence of the hydroxyl groups.

Molecular Modeling and Simulation of this compound

Potential applications of molecular modeling for this compound include:

Conformational analysis: The bicyclo[3.2.1]octane framework is a rigid structure, but some flexibility exists. MD simulations can explore the accessible conformations of the molecule, including the different orientations of the hydroxyl groups and the potential for intramolecular hydrogen bonding.

Solvation studies: Simulations can model the interaction of this compound with various solvents. This is particularly relevant for understanding its solubility and how the solvent might influence its reactivity. For instance, MD simulations are used to predict octanol-water partition coefficients (logP), a key parameter in drug discovery. nih.govchemrxiv.org

Intermolecular interactions: Modeling can be used to study how this compound interacts with other molecules, such as receptors or catalysts. This is crucial for applications in medicinal chemistry and materials science.

The aggregation behavior of molecules in solution can also be investigated using molecular dynamics, as demonstrated in studies of aromatic pollutants in n-octanol. mdpi.com Such studies provide insights into how intermolecular forces, like π–π interactions, can influence the partitioning and behavior of molecules in different phases. mdpi.com

Prediction of Reactivity and Stereoselectivity in Bicyclo[3.2.1]octane Systems

The bicyclo[3.2.1]octane skeleton is a common motif in many natural products, and its rigid structure often imparts high stereoselectivity in chemical reactions. researchgate.net Computational studies play a vital role in understanding and predicting the outcomes of reactions involving this framework.

Theoretical studies can provide mechanistic insights into various transformations, such as:

Cycloaddition reactions: The reactivity of bicyclic systems in Diels-Alder reactions has been a subject of computational analysis. acs.org Quantum chemical analyses can help in understanding the factors that control the reactivity and stereoselectivity of such reactions. vu.nl

Rearrangement reactions: Computational studies have been used to support mechanistic proposals for unusual radical rearrangements in related azabicyclic systems, highlighting the importance of the rigid bicyclic skeleton. unirioja.es Similarly, the Fritsch–Buttenberg–Wiechell rearrangement to form bicyclo[3.2.1]oct-2-yne has been investigated through experimental and theoretical methods. rsc.org

Functionalization reactions: The stereochemistry of reactions such as the addition of dihalocarbene to bicyclic olefins has been explored. rroij.com Palladium-catalyzed rearrangements of related compounds to form functionalized bicyclo[3.2.1]octan-8-ones have also been shown to proceed with high stereospecificity. nih.gov Computational modeling of the transition states in such reactions can explain the observed stereochemical outcomes.

For this compound, theoretical calculations could be used to predict the reactivity of the hydroxyl groups and the bicyclic core. For example, the activation energies for various potential reactions, such as oxidation, esterification, or ring-opening, could be calculated to determine the most likely reaction pathways. In a study on benzobicyclo[3.2.1]octene derivatives, the opening of an epoxide ring was computationally modeled to predict the dominant alcohol isomers formed. mdpi.com

Historical Perspective and Future Directions in Bicyclo 3.2.1 Octane 2,2 Diol Research

Evolution of Synthetic Strategies for Bicyclo[3.2.1]octane Systems

The development of synthetic routes to the bicyclo[3.2.1]octane skeleton has evolved considerably over the decades, driven by the need to access complex natural products. Early strategies often relied on intramolecular cyclization reactions, which have been refined and supplemented by more sophisticated and stereoselective modern methods.

A foundational approach to this bicyclic system involves intramolecular aldol (B89426) or Michael-type reactions. These methods construct the characteristic bridged ring system from a suitably functionalized monocyclic precursor. Tandem sequences, such as the Michael-Aldol reaction, were developed to build the complex scaffold efficiently in a single step. ucl.ac.uk Another classical strategy involves the acid-catalyzed rearrangement of other bicyclic or tricyclic systems to form the thermodynamically stable bicyclo[3.2.1]octane framework. nih.govmdpi.com

Later advancements brought forth new methodologies offering improved control and efficiency. These include:

Radical Cyclizations : Manganese(III)-mediated radical cyclizations of specific alkynyl ketones were explored for the stereoselective construction of the bicyclo[3.2.1]octane core, providing a pathway to fragments of complex molecules like rhodojaponin III. nih.gov

Intramolecular Diels-Alder Reactions : A powerful strategy has been the use of an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the opening of a cyclopropane (B1198618) ring, to generate highly functionalized and enantiopure bicyclo[3.2.1]octane systems, often starting from readily available chiral materials like carvone. nih.gov

Fragmentation of Tricyclic Systems : Several efficient methods are based on the selective fragmentation of functionalized tricyclo[3.2.1.0²·⁷]octane derivatives. nih.gov This approach leverages the strain in the tricyclic precursor to drive the formation of the desired bicyclic product.

The turn of the 21st century saw the rise of organocatalysis, which provided new avenues for asymmetric synthesis of these structures. Domino reactions, such as the organocatalytic Michael-Henry reaction between 1,4-cyclohexanedione (B43130) and nitroalkenes, have been developed to produce highly substituted bicyclo[3.2.1]octan-2-ones with excellent enantioselectivity and diastereoselectivity. rsc.orgsemanticscholar.org These methods allow for the creation of multiple stereocenters in a single, operationally simple transformation.

Synthetic StrategyDescriptionKey Features
Intramolecular Annulation Base- or acid-catalyzed cyclization of a monocyclic precursor, often via Michael and/or Aldol reactions.Foundational; good for basic scaffold construction.
Radical Cyclization Mn(III)-mediated cyclization of unsaturated ketones.Effective for specific substitution patterns.
Diels-Alder / Ring Opening Intramolecular Diels-Alder reaction followed by cleavage of a strained ring (e.g., cyclopropane).Access to enantiopure compounds from chiral pool starting materials. nih.gov
Organocatalytic Domino Reactions Asymmetric cascade reactions (e.g., Michael-Henry) catalyzed by small organic molecules.High stereoselectivity; construction of multiple stereocenters in one pot. mdpi.comrsc.org

Emerging Methodologies and Research Frontiers in Bicyclo[3.2.1]octane-2,2-diol Chemistry

Direct research into the isolated this compound is limited, as it primarily exists as the hydrated form of bicyclo[3.2.1]octan-2-one. Consequently, the frontiers of its chemistry are focused on the advanced synthesis of its ketone precursor, from which the diol can be generated. The current research frontier lies in the development of highly efficient and stereoselective methods to access functionalized bicyclo[3.2.1]octan-2-one derivatives.

A significant area of emerging research is the refinement of asymmetric organocatalysis. The domino Michael-Henry reaction, for instance, has been shown to be a powerful tool. By reacting 1,4-cyclohexanedione with various nitroalkenes in the presence of a chiral organocatalyst, chemists can synthesize complex bicyclo[3.2.1]octan-2-ones bearing four contiguous stereogenic centers as a single diastereoisomer and with high enantiomeric excess. rsc.orgsemanticscholar.org This represents a state-of-the-art method for creating stereochemically rich bicyclic structures from simple starting materials.

Another frontier is the development of novel cascade reactions that form the bicyclic skeleton through new bond-forming strategies. Oxidative dearomatization induced (ODI) cascade approaches are being used to rapidly construct the bicyclo[3.2.1]octane core, facilitating the total synthesis of complex tetracyclic diterpenoids. acs.org These advanced methods demonstrate a move towards synthesizing not just the basic scaffold, but highly decorated versions suitable for direct use in the synthesis of natural products.

Furthermore, the synthesis of heteroatom-containing bicyclo[3.2.1]octane analogues, such as 2-azabicyclo[3.2.1]octanes, is a burgeoning field. rsc.orgresearchgate.net While not direct precursors to the carbocyclic diol, the innovative synthetic strategies employed—including intramolecular cyclizations and rearrangements—inspire new approaches for carbon-based systems and highlight the adaptability of the bicyclic framework for creating diverse molecular architectures for drug discovery. rsc.org

Potential for Further Innovation in this compound Synthesis and Applications

The future of this compound chemistry is intrinsically tied to innovations in synthetic efficiency and the expansion of its applications, particularly in medicinal chemistry.

Innovation in Synthesis: The primary goal for synthetic innovation is the development of a unified and modular approach to a wide range of substituted bicyclo[3.2.1]octanes. ukri.org Future methodologies will likely focus on:

Catalytic Efficiency: Discovering new catalytic systems (organometallic, organocatalytic, or enzymatic) that can build the bicyclic core with near-perfect stereocontrol and high atom economy.

Cascade Reactions: Designing novel cascade reactions that can introduce greater molecular complexity in a single step, reducing the need for lengthy synthetic sequences and protecting group manipulations. ukri.org

Sustainable Chemistry: Incorporating principles of green chemistry, such as using renewable starting materials, employing flow chemistry for safer and more scalable reactions, and developing biocatalytic routes.

Innovation in Applications: The rigid, three-dimensional structure of the bicyclo[3.2.1]octane scaffold makes it an ideal bioisostere for planar aromatic rings—a strategy of growing importance in modern drug design. ucl.ac.uk Replacing a flat phenyl ring with a saturated, 3D bicyclic fragment can significantly improve a drug candidate's physicochemical properties, such as solubility and metabolic stability, while maintaining or enhancing its biological activity.

The potential applications for derivatives of this compound are vast:

Medicinal Chemistry: The scaffold is present in natural products with potent biological activities, including antinociceptive (pain relief), antibacterial, and anticancer properties. nih.govnih.govscispace.com Further derivatization of the bicyclo[3.2.1]octan-2-one/diol core could lead to new therapeutic agents in these and other disease areas. For example, its structural rigidity is a key feature for designing potent and selective enzyme inhibitors or receptor ligands. rsc.org

Fluorinated Analogues: The introduction of fluorine into the bicyclo[3.2.1]octane framework is a promising strategy to fine-tune the electronic and metabolic properties of bioactive molecules, a common tactic in the development of modern pharmaceuticals. researchgate.net

Materials Science: The rigid structure of bicyclic compounds can be exploited in the design of novel polymers or crystalline materials with unique physical properties.

Q & A

Q. What are the established synthetic routes for bicyclo[3.2.1]octane-2,2-diol?

The synthesis of this compound and related derivatives involves several key methodologies:

  • [5+2] Cycloaddition : Quinone monoketals react with styrene derivatives under controlled conditions to form bicyclo[3.2.1] scaffolds. Water addition is critical for optimizing yields and stereochemistry .
  • Wittig Olefination and Prins Reaction : These methods enable selective functionalization of the bicyclic framework, particularly for introducing unsaturated bonds or hydroxyl groups .
  • Reduction Strategies : LiAlH₄ or i-Bu₂AlH reduce ketones to secondary alcohols, with stereochemical outcomes dependent on reductant steric bulk .

Q. How is the stereochemistry of bicyclo[3.2.1]octane derivatives confirmed experimentally?

  • X-ray Crystallography : Definitive confirmation of relative stereochemistry, as demonstrated for bicyclo[3.2.1] scaffold 7 .
  • 1D NOE and ¹H Coupling Constants : Axial vs. equatorial alcohols are distinguished by NOE correlations and coupling patterns (e.g., ³J = 10–12 Hz for axial OH in CCl₄) .
  • IR Spectroscopy : Sharp OH bands (intramolecular H-bonding) and downfield shifts in ¹H NMR signals for olefinic protons further validate stereochemistry .

Q. What spectroscopic techniques are essential for structural characterization?

  • ¹H NMR : Identifies coupling patterns and substituent effects (e.g., methyl group substitution at C-2/C-4 alters splitting) .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns, critical for verifying synthetic intermediates.
  • IR Spectroscopy : Detects functional groups (e.g., hydroxyl, carbonyl) and intramolecular H-bonding .

Advanced Research Questions

Q. How do different reductants influence stereochemical outcomes in bicyclo[3.2.1]octane synthesis?

  • LiAlH₄ : Produces a mixture of axial and equatorial alcohols due to less steric hindrance during reduction.
  • i-Bu₂AlH : Preferentially yields axial alcohols via exo-side attack, driven by steric bulk .
  • Methodological Insight : To control stereochemistry, select reductants based on steric demand and monitor reaction conditions (temperature, solvent) to minimize epimerization.

Q. How can researchers address contradictory bioactivity data among structural analogs?

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with systematic substituent variations. For example:
Compound ModificationBiological ImpactSource
Cinnamoyl → Nitroso groupReduced enzyme inhibition
Cinnamoyl → Benzyl groupEnhanced cytotoxicity in leukemia cells
  • Mechanistic Profiling : Use biochemical assays (e.g., enzyme inhibition, cell viability) to correlate structural features with activity .

Q. What strategies optimize regioselectivity in azido-Schmidt reactions with bicyclo scaffolds?

  • Substituent Effects : Avoid allyl groups at R₁ (non-reactive) and prioritize hydrogen atoms for optimal yields (88%) and regioselectivity (3:1) .
  • Microfluidic Screening : Utilize multidimensional reaction platforms to rapidly test conditions (e.g., temperature, catalyst loading) and identify optimal parameters .

Q. How does the bicyclic framework influence reactivity in functionalization reactions?

  • Steric Hindrance : Tertiary alcohols (e.g., 3-methyl derivatives) require harsh conditions (100°C) for dehydration, whereas secondary alcohols react at 0–25°C .
  • AgNO₃ Complexation : Bicyclo[3.2.1]octa-2,6-dienes form stable crystalline complexes, enabling purification and structural analysis .

Data Contradiction Analysis

Q. How to resolve discrepancies in soil persistence data for bicyclo[3.2.1]octane derivatives?

  • Metabolic Blocking : Methyl substitution at the dione ring (e.g., compound 26) inhibits oxidative metabolism, leading to DT₅₀ >100 days in lab studies .
  • Comparative Studies : Evaluate analogs (e.g., BIOD, bicyclo[3.2.1]octane-2,4-dione) under standardized soil conditions to isolate structural vs. environmental factors .

Methodological Recommendations

  • Reaction Optimization : Use microfluidic platforms for high-throughput screening of cycloaddition and functionalization conditions .
  • Stereochemical Control : Pair i-Bu₂AlH with NOE experiments to isolate axial alcohol products .
  • Bioactivity Validation : Cross-reference in vitro cytotoxicity data with molecular docking studies to validate target interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.